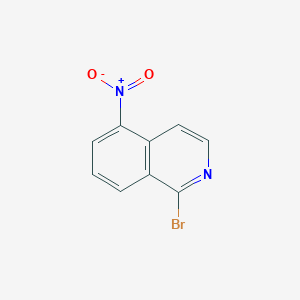

1-Bromo-5-nitroisoquinoline

Description

Properties

Molecular Formula |

C9H5BrN2O2 |

|---|---|

Molecular Weight |

253.05 g/mol |

IUPAC Name |

1-bromo-5-nitroisoquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H |

InChI Key |

PIBYISINYAJLRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituent positions, molecular weights, and key properties of 1-bromo-5-nitroisoquinoline with analogous compounds:

*Calculated based on analogous compounds.

Spectral and Physical Properties

- NMR Shifts: Nitro groups cause significant deshielding. For 5-bromo-8-nitroisoquinoline, $ ^1H $ NMR shows peaks at δ 8.12–9.78, while 1-bromoisoquinoline exhibits simpler spectra due to the absence of nitro .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Bromo-5-nitroisoquinoline with high purity?

A one-pot bromination-nitration procedure using sulfuric acid as the solvent is recommended. Key parameters include:

- Temperature control : Maintain the reaction at 0–5°C during bromination to suppress 8-bromoisoquinoline isomer formation .

- Purification : Column chromatography on silica gel (63–200 µm) with elution gradients (9:1 → 6:1 dichloromethane/diethyl ether) yields >99% purity. Recrystallization further refines purity, with a melting point of 139–141°C .

Q. How can researchers validate the structural identity of this compound?

Use spectroscopic and analytical techniques:

- NMR : Compare H and C NMR data with literature values (e.g., H NMR in DMSO-: δ 8.84 (d, J = 5.9 Hz), 9.78 (s, 1H)) .

- Elemental Analysis : Confirm purity via %C, %H, %Br, and %N (e.g., Calcd for CHBrN: C, 42.72; H, 1.99; Br, 31.58; N, 11.07) .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

The bromine and nitro groups offer distinct reactivity:

- Bromine : Participate in transition-metal coupling (e.g., Suzuki-Miyaura with arylboronic acids) to introduce aryl/heteroaryl groups at position 5 .

- Nitro Group : Reduce to an amine (e.g., catalytic hydrogenation or SnCl/HCl) for subsequent N-alkylation, acylation, or diazotization .

Challenge : Competing reactivity between bromine and nitro groups requires careful selection of catalysts (e.g., Pd(PPh) for bromine-selective coupling) .

Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic substitutions in this compound?

Q. How should researchers address discrepancies in reported NMR data for halogenated isoquinoline derivatives?

- Verify Solvent Effects : DMSO- vs. CDCl can shift peaks by 0.1–0.3 ppm. Cross-reference data using identical solvents .

- Check Impurity Signals : Residual isoquinoline (0–3% in crude products) may introduce unexpected peaks at δ 7.62–9.37 .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress in this compound synthesis?

Q. How can computational modeling predict reactivity trends in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.